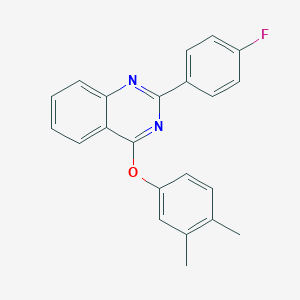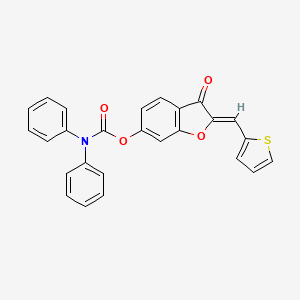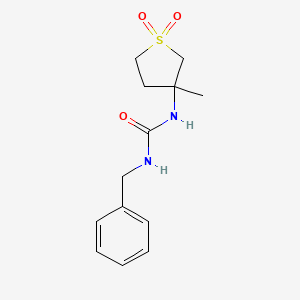methanone](/img/structure/B15111141.png)
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl](2,3-dimethyl-1H-indol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-ylmethanone: is a complex organic compound that features a piperazine ring linked to an indole moiety through a methanone bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-ylmethanone typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Piperazine Derivative Synthesis: The benzodioxole derivative is then reacted with piperazine under controlled conditions.
Indole Synthesis: The indole moiety is synthesized separately, often through Fischer indole synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can occur at the carbonyl group of the methanone bridge.
Substitution: The benzodioxole and piperazine rings can undergo various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under mild conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced methanone derivatives.
Substitution: Halogenated benzodioxole or piperazine derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science:
Biology
Enzyme Inhibition: It has been studied as an inhibitor of aldehyde dehydrogenases, which are involved in various metabolic pathways.
Medicine
Anticancer Research: The compound has shown potential in anticancer studies, particularly in targeting specific cancer cell lines.
Industry
Pharmaceuticals: Potential use in the development of new drugs due to its bioactive properties.
作用機序
The compound exerts its effects primarily through interaction with specific molecular targets:
Aldehyde Dehydrogenases: It acts as a competitive inhibitor, binding to the active site and preventing the enzyme from catalyzing its substrate.
Pathways Involved: The inhibition of aldehyde dehydrogenases affects various metabolic pathways, including those involved in detoxification and cellular respiration.
類似化合物との比較
Similar Compounds
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl-1H-indole-2,3-dione: Another compound with a similar structure but different functional groups.
1-benzo[1,3]dioxol-5-yl derivatives: These compounds share the benzodioxole moiety but differ in their other structural components.
Uniqueness
Structural Complexity: The combination of benzodioxole, piperazine, and indole moieties in a single molecule is unique.
Bioactivity: Its specific inhibition of aldehyde dehydrogenases sets it apart from other similar compounds.
特性
分子式 |
C23H25N3O3 |
|---|---|
分子量 |
391.5 g/mol |
IUPAC名 |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(2,3-dimethyl-1H-indol-5-yl)methanone |
InChI |
InChI=1S/C23H25N3O3/c1-15-16(2)24-20-5-4-18(12-19(15)20)23(27)26-9-7-25(8-10-26)13-17-3-6-21-22(11-17)29-14-28-21/h3-6,11-12,24H,7-10,13-14H2,1-2H3 |
InChIキー |
SPZIIVPHNHVCCV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B15111059.png)
![2-amino-3,6-dimethyl-6-[4-(5-prop-1-ynylpyridin-3-yl)thiophen-2-yl]-5H-pyrimidin-4-one](/img/structure/B15111069.png)
![5-Tert-butyl-3-(4-chlorophenyl)-7-[4-(diphenylmethyl)piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15111071.png)
![3-({[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]amino}methyl)phenol](/img/structure/B15111074.png)

![N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide](/img/structure/B15111094.png)

![Thiophene-3-ol, 4-[(2-chlorophenyl)amino]tetrahydro-, 1,1-dioxide](/img/structure/B15111109.png)

![2-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B15111115.png)
![1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B15111122.png)
![7-(4-fluorophenyl)-3-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B15111127.png)
![1-(1-ethyl-1H-pyrazol-4-yl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B15111133.png)
![4-[[(1-Ethyl-4-methylpyrazol-3-yl)amino]methyl]-2-methoxyphenol;hydrochloride](/img/structure/B15111134.png)
